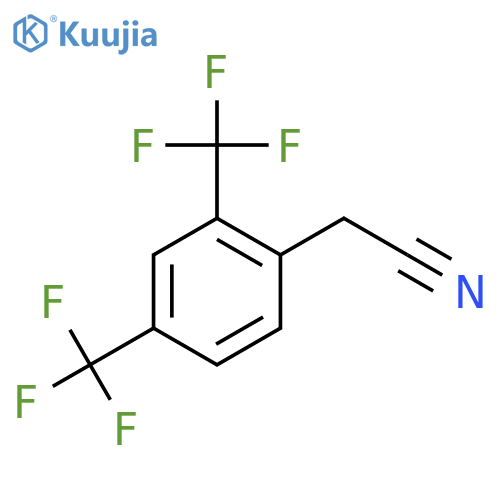Cas no 201789-28-8 (2,4-Bis(trifluoromethyl)phenylacetonitrile)

201789-28-8 structure
商品名:2,4-Bis(trifluoromethyl)phenylacetonitrile
2,4-Bis(trifluoromethyl)phenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- Benzeneacetonitrile,2,4-bis(trifluoromethyl)-
- 2,4-Bis(trifluoromethyl)phenylacetonitrile
- 2-[2,4-bis(trifluoromethyl)phenyl]ethanenitrile
- AC1MC4ZX
- AC1Q4IRA
- CTK7C9793
- MolPort-000-151-634
- SCHEMBL5929043
- BJEJFFSIEUOCNS-UHFFFAOYSA-N
- 201789-28-8
- PS-7443
- 2-(2,4-Bis(trifluoromethyl)phenyl)acetonitrile
- MFCD00042490
- FT-0643883
- 2-[2, 4-bis(trifluoromethyl)phenyl]acetonitrile
- CK2051
- lanthanum(iii)oxalatehydrate
- AKOS015852815
- A814307
- 2-[2,4-bis(trifluoromethyl)phenyl]acetonitrile
- DTXSID60371182
- CS-0103700
- 2,4-Bis(trifluoromethyl)benzyl cyanide
-
- MDL: MFCD00042490
- インチ: InChI=1S/C10H5F6N/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,5H,3H2
- InChIKey: BJEJFFSIEUOCNS-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1CC#N)C(F)(F)F)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 253.03265
- どういたいしつりょう: 253.033
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 23.8A^2
じっけんとくせい
- 密度みつど: 1.385
- ふってん: 202 ºC
- フラッシュポイント: 76 ºC
- 屈折率: 1.414
- PSA: 23.79
2,4-Bis(trifluoromethyl)phenylacetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005841-1g |
2,4-Bis(trifluoromethyl)phenylacetonitrile |
201789-28-8 | 1g |
1006.0CNY | 2021-07-13 | ||
| TRC | T901233-500mg |
2,4-Bis(trifluoromethyl)phenylacetonitrile |
201789-28-8 | 500mg |
$ 135.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005841-1g |
2,4-Bis(trifluoromethyl)phenylacetonitrile |
201789-28-8 | 1g |
1006CNY | 2021-05-07 | ||
| A2B Chem LLC | AF31677-25g |
2,4-Bis(trifluoromethyl)phenylacetonitrile |
201789-28-8 | 97% | 25g |
$532.00 | 2024-04-20 | |
| A2B Chem LLC | AF31677-1g |
2,4-Bis(trifluoromethyl)phenylacetonitrile |
201789-28-8 | 97% | 1g |
$49.00 | 2024-04-20 | |
| A2B Chem LLC | AF31677-5g |
2,4-Bis(trifluoromethyl)phenylacetonitrile |
201789-28-8 | 97% | 5g |
$159.00 | 2024-04-20 | |
| TRC | T901233-50mg |
2,4-Bis(trifluoromethyl)phenylacetonitrile |
201789-28-8 | 50mg |
$ 50.00 | 2022-06-02 | ||
| Apollo Scientific | PC9045-1g |
2,4-Bis(trifluoromethyl)phenylacetonitrile |
201789-28-8 | 98% | 1g |
£27.00 | 2025-02-22 | |
| Fluorochem | 007831-1g |
2,4-Bis(trifluoromethyl)phenylacetonitrile |
201789-28-8 | 95% | 1g |
£27.00 | 2022-03-01 | |
| abcr | AB128081-5g |
2,4-Bis(trifluoromethyl)phenylacetonitrile, 98%; . |
201789-28-8 | 98% | 5g |
€208.70 | 2025-02-20 |
2,4-Bis(trifluoromethyl)phenylacetonitrile 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
201789-28-8 (2,4-Bis(trifluoromethyl)phenylacetonitrile) 関連製品
- 302911-99-5(2,5-Bis(trifluoromethyl)phenylacetonitrile)
- 3038-47-9(2-(Trifluoromethyl)-benzeneacetonitrile)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:201789-28-8)2,4-Bis(trifluoromethyl)phenylacetonitrile

清らかである:99%
はかる:100g
価格 ($):1534.0